

IUPAC name 4-borono-2-fluorobenzoic acid.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Carboxy-3-fluorophenylboronic acid
Cat. No.:	B055137

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An In-depth Technical Guide to 4-Borono-2-fluorobenzoic Acid and Its Synthetic Precursor

An Important Note on Availability: Publicly available, in-depth technical information specifically for 4-borono-2-fluorobenzoic acid is limited. However, this molecule is a direct synthetic derivative of the well-documented and commercially available compound, 4-bromo-2-fluorobenzoic acid. The primary synthetic route to aryl boronic acids is through the borylation of aryl halides. Therefore, this guide will provide a comprehensive overview of 4-bromo-2-fluorobenzoic acid, including its properties, synthesis, and applications, and will feature a detailed experimental protocol for its conversion to the target 4-borono-2-fluorobenzoic acid. This approach provides the necessary context and practical information for researchers and drug development professionals.

Part 1: 4-Bromo-2-fluorobenzoic Acid

Introduction: 4-Bromo-2-fluorobenzoic acid is a halogenated derivative of benzoic acid that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and materials science sectors.^{[1][2]} Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and a fluorine atom that can modulate the electronic properties and bioavailability of target molecules, makes it a versatile intermediate.^{[1][3]} It is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs), including Enzalutamide and Venetoclax.^[4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-bromo-2-fluorobenzoic acid.

Property	Value	Reference
CAS Number	112704-79-7	[5] [6]
Molecular Formula	C ₇ H ₄ BrFO ₂	[6] [7]
Molecular Weight	219.01 g/mol	[7]
Appearance	White to light yellow or pale cream crystalline powder	[2] [5] [8]
Melting Point	208-215 °C	[5] [8]
Boiling Point	289.4 °C at 760 mmHg	[5]
Density	1.789 g/cm ³	[5]
Solubility	Sparingly soluble in water, faint turbidity in methanol.	[2] [6]
SMILES	OC(=O)c1ccc(Br)cc1F	
InChI Key	ZQQSRVPOAHYHEL-UHFFFAOYSA-N	

Synthesis of 4-Bromo-2-fluorobenzoic Acid

Multiple synthetic routes to 4-bromo-2-fluorobenzoic acid have been reported. A common and effective method is the oxidation of 2-fluoro-4-bromotoluene.

Experimental Protocol: Oxidation of 2-fluoro-4-bromotoluene[\[5\]](#)[\[9\]](#)

This protocol describes a green chemistry approach using oxygen as the oxidant.

Materials:

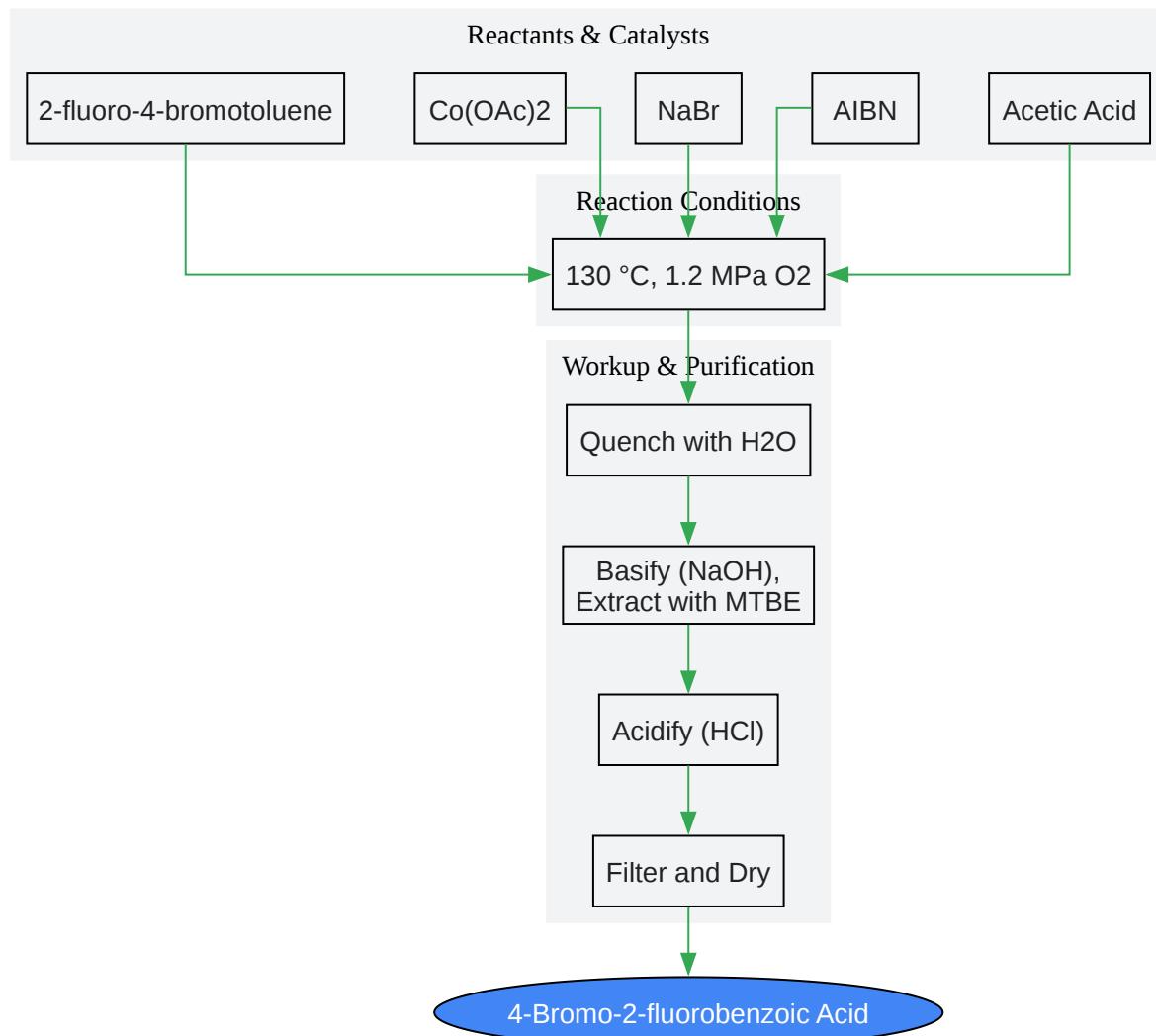
- 2-fluoro-4-bromotoluene
- Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

- Sodium bromide (NaBr)
- 2,2'-Azobis(isobutyronitrile) (AIBN)
- Acetic acid (HOAc)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Methyl tert-butyl ether (MTBE)
- Pressurized reaction vessel or continuous flow reactor

Procedure:

- Reaction Setup: In a suitable reactor, dissolve 2-fluoro-4-bromotoluene (1.0 eq), $\text{Co}(\text{OAc})_2 \cdot 4\text{H}_2\text{O}$ (0.049 eq), NaBr (0.033 eq), and AIBN (0.024 eq) in acetic acid.
- Reaction Conditions: Heat the mixture to 130 °C and pressurize the system with oxygen to 1.2 MPa. For a continuous flow setup, the residence time is typically around 1.5 hours.
- Workup: After the reaction is complete, transfer the mixture to a separation funnel containing purified water.
- Basification and Extraction: Adjust the pH of the aqueous solution to 12-14 using solid NaOH. Extract the aqueous phase twice with MTBE to remove organic impurities.
- Acidification and Precipitation: Acidify the aqueous phase to pH 1 with concentrated HCl. A white solid will precipitate.
- Isolation: Collect the precipitate by filtration, wash with cold water, and dry under a vacuum to yield 4-bromo-2-fluorobenzoic acid.

Diagram: Synthesis Workflow



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Caption: Workflow for the synthesis of 4-bromo-2-fluorobenzoic acid.

Applications in Drug Development and Organic Synthesis

4-Bromo-2-fluorobenzoic acid is a cornerstone intermediate for synthesizing complex molecules.^[3]

- Suzuki-Miyaura Coupling: The bromine atom is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of C-C bonds with various arylboronic acids. This is fundamental for constructing the biaryl scaffolds present in many drugs.^{[4][10]}
- Pharmaceutical Intermediates: It is a documented starting material for synthesizing APIs like the prostate cancer drug Enzalutamide and the leukemia drug Venetoclax.^{[4][5]}
- Fluorinated Compounds: The fluorine atom is a bioisostere for hydrogen but can significantly alter a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability. This compound provides an efficient way to introduce fluorine into drug candidates.^{[1][3]}

Part 2: Synthesis of 4-Borono-2-fluorobenzoic Acid

The most direct method to synthesize 4-borono-2-fluorobenzoic acid is via the Miyaura borylation of its corresponding aryl halide, 4-bromo-2-fluorobenzoic acid.

Reaction Principle: The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent (like bis(pinacolato)diboron, B_2pin_2) in the presence of a base. This reaction forms a boronate ester, which can then be hydrolyzed to the desired boronic acid.

Experimental Protocol: Miyaura Borylation to Synthesize 4-borono-2-fluorobenzoic acid

Materials:

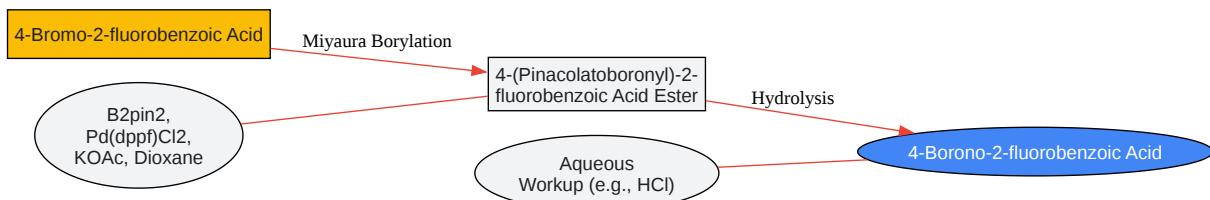
- 4-Bromo-2-fluorobenzoic acid
- Bis(pinacolato)diboron (B_2pin_2)

- [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ($\text{Pd}(\text{dppf})\text{Cl}_2$)
- Potassium acetate (KOAc)
- Anhydrous 1,4-Dioxane
- Standard Schlenk line and inert atmosphere (Argon or Nitrogen) equipment

Procedure:

- Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromo-2-fluorobenzoic acid (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and $\text{Pd}(\text{dppf})\text{Cl}_2$ (3 mol%).
- Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask via syringe.
- Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
- Purification of Boronate Ester: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude pinacol boronate ester can be purified by column chromatography on silica gel.
- Hydrolysis to Boronic Acid: The purified boronate ester is then hydrolyzed (e.g., with aqueous HCl or by transesterification with a diol followed by aqueous workup) to yield the final product, 4-borono-2-fluorobenzoic acid.

Diagram: Synthetic Pathway from Bromo to Borono Acid



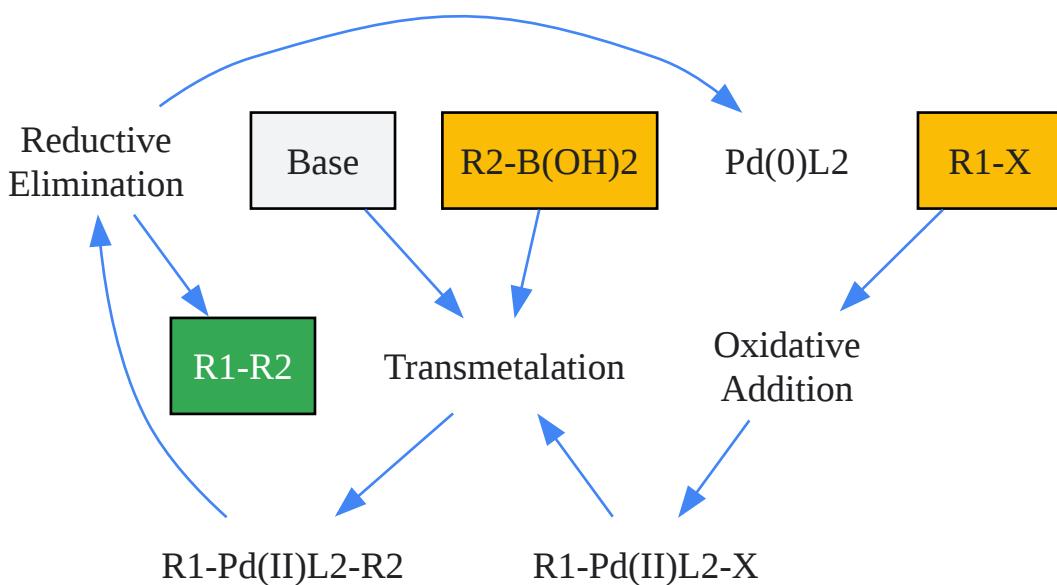
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Caption: Synthetic pathway from the bromo to the borono derivative.

Application: Suzuki-Miyaura Cross-Coupling

Once synthesized, 4-borono-2-fluorobenzoic acid becomes a valuable reagent for Suzuki-Miyaura cross-coupling reactions, where it can be coupled with various aryl or vinyl halides to form complex biaryl structures.

Diagram: Generalized Suzuki-Miyaura Catalytic Cycle



Catalytic Cycle of the Suzuki-Miyaura Coupling

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Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling.

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- To cite this document: BenchChem. [IUPAC name 4-borono-2-fluorobenzoic acid.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b055137#iupac-name-4-borono-2-fluorobenzoic-acid\]](https://www.benchchem.com/product/b055137#iupac-name-4-borono-2-fluorobenzoic-acid)

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